1-(3,4-Dimethoxyphenethyl)-6-methyl-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile
Description
1-(3,4-Dimethoxyphenethyl)-6-methyl-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile (CAS: 303148-43-8) is a pyrimidinecarbonitrile derivative with the molecular formula C₁₆H₁₇N₃O₃ and a molecular weight of 299.33 g/mol . Its structure features a 3,4-dimethoxyphenethyl substituent at the N1 position and a methyl group at the C6 position of the pyrimidine ring. This compound belongs to a broader class of dihydropyrimidine derivatives, which are studied for their diverse pharmacological and material science applications.
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-4-oxopyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-13(9-17)16(20)18-10-19(11)7-6-12-4-5-14(21-2)15(8-12)22-3/h4-5,8,10H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWJWLPXMCLIEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=CN1CCC2=CC(=C(C=C2)OC)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with thesigma-1 receptor (Sig-1R) . The Sig-1R is a chaperone protein that has been implicated in various cellular processes, including cell survival, neuroplasticity, and cellular stress response.
Mode of Action
Based on its structural similarity to other compounds, it may act as anagonist at the Sig-1R. Agonists are substances that bind to specific receptors and trigger a response in the cell. In the case of Sig-1R, activation can lead to various cellular responses, including modulation of ion channels and cellular survival pathways.
Biological Activity
1-(3,4-Dimethoxyphenethyl)-6-methyl-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile (CAS No. 303148-43-8) is a pyrimidine derivative that exhibits significant biological activity. This compound has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H17N3O3, with a molecular weight of 299.33 g/mol. The structure features a pyrimidine ring substituted with a dimethoxyphenethyl group and a carbonitrile functional group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H17N3O3 |
| Molecular Weight | 299.33 g/mol |
| CAS Number | 303148-43-8 |
| Melting Point | Not specified |
| Solubility | Not specified |
Antimicrobial Activity
Research has demonstrated that pyrimidine derivatives possess antimicrobial properties. A study indicated that compounds similar to this compound showed significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation . The mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and death.
Neuroprotective Effects
Emerging evidence suggests that this compound may exhibit neuroprotective effects. Research indicates that it can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against S. aureus and E. coli |
| Anticancer | Induces apoptosis in cancer cell lines |
| Neuroprotective | Reduces oxidative stress in neuronal cells |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various pyrimidine derivatives, including this compound. The results indicated a significant reduction in tumor growth in xenograft models treated with this compound compared to controls .
Case Study 2: Neuroprotection
In a recent investigation published in Neuroscience Letters, researchers explored the neuroprotective effects of this compound on primary neuronal cultures exposed to oxidative stress. The findings demonstrated that treatment with this compound significantly reduced cell death and improved cell viability .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits notable anticancer properties. It has been evaluated against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The following table summarizes some findings related to its anticancer activity:
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| HeLa | 0.33 - >100 | Good to excellent activity |
| MCF-7 | 0.003 - >50 | Significant activity |
These findings suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions that can yield high purity products. One effective method includes the use of triethylamine in ethanol under reflux conditions, which provides good yields and short reaction times. A typical reaction scheme might look like this:
- Combine appropriate aldehydes and malononitrile.
- Add the pyrimidine precursor and triethylamine.
- Reflux the mixture for a specified duration.
- Isolate the product through filtration and purification techniques.
This method has been shown to yield products with high efficiency and minimal environmental impact due to the use of green solvents .
Anticancer Research
Several studies have focused on the anticancer potential of 1-(3,4-Dimethoxyphenethyl)-6-methyl-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile. For instance, one study demonstrated that compounds derived from similar structures showed significant cytotoxicity against cancer cell lines with IC50 values indicating strong efficacy .
Neuroprotective Effects
Emerging research also suggests potential neuroprotective effects of this compound. Preliminary studies indicate that it may help mitigate cognitive dysfunction in models of neurodegeneration, although more extensive research is needed to substantiate these claims.
Case Studies
- Antitumor Activity : A study published in a peer-reviewed journal highlighted the synthesis of related compounds and their evaluation against HeLa and MCF-7 cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 0.33 µM against HeLa cells, showcasing their potential as effective anticancer agents .
- Mechanistic Insights : Another research effort investigated the mechanism of action through molecular docking simulations and biochemical assays to understand how these compounds interact at the cellular level, particularly focusing on apoptosis pathways .
Chemical Reactions Analysis
Reactivity of the Cyano Group
The nitrile group at position 5 is a key electrophilic site, enabling nucleophilic addition or substitution reactions.
Key Findings :
-
Protodecarboxylation of heteroaromatic carboxylic acids using Ag₂CO₃ and AcOH in DMSO suggests analogous nitrile hydrolysis pathways .
-
Radical pathways under visible light (e.g., Minisci-type reactions) may enable selective functionalization adjacent to the nitrile group .
Pyrimidine Ring Modifications
The dihydropyrimidine ring exhibits redox and electrophilic substitution potential.
Key Findings :
-
Iodine and triethylamine trigger chemo-selective arylations via radical intermediates .
-
Oxidative aromatization using Pd/C and solid acid catalysts under microwave irradiation efficiently converts dihydropyrimidines to pyrimidines .
Side-Chain Functionalization
The 3,4-dimethoxyphenethyl group undergoes demethylation or electrophilic substitution.
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C | Catechol derivatives | |
| Friedel-Crafts | AlCl₃, acyl chlorides | Acylated phenethyl side chains |
Key Findings :
-
Methoxy groups are cleaved selectively using boron tribromide to yield hydroxyl groups .
-
Copper/amine dual catalysis enables regioselective coupling of α,β-unsaturated aldehydes with oximes, suggesting analogous side-chain modifications .
Stability and Degradation Pathways
The compound’s stability under various conditions informs storage and handling.
| Condition | Observations | References |
|---|---|---|
| Acidic Media (pH <3) | Nitrile hydrolysis to amides | |
| Basic Media (pH >10) | Demethylation of side chain | |
| UV Light | Radical dimerization |
Key Findings :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares the molecular features, substituents, and physicochemical properties of the target compound with structurally analogous pyrimidinecarbonitriles:
Key Observations:
Methylthio (SMe) and trifluoromethylbenzylthio (SCF₃) substituents in analogs contribute to higher molecular weights and distinct electronic properties (e.g., electron-withdrawing effects from CF₃). The dimethylaminovinyl group in adds a basic nitrogen center, which may influence pharmacokinetic properties.
Melting Points :
- Compounds with rigid aromatic substituents (e.g., 4-methoxyphenyl ) exhibit higher melting points (>300°C), likely due to strong π-π stacking and hydrogen bonding. The absence of such groups in the target compound may result in a lower melting point, though data is unavailable.
Spectral Data :
Crystallographic and Conformational Analysis
- Analogs such as 2-[(2-ethoxyethyl)sulfanyl]-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile monohydrate adopt an L-shaped conformation in the solid state, stabilized by intramolecular hydrogen bonds. The target compound’s 3,4-dimethoxyphenethyl chain may introduce conformational flexibility, impacting packing efficiency and crystallinity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(3,4-Dimethoxyphenethyl)-6-methyl-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of substituted aldehydes (e.g., β-chloroenaldehyde derivatives) with urea/thiourea analogs under acidic or basic conditions. Key steps include:
- Intermediate formation : Use of β-chloroenaldehyde to introduce the phenethyl group .
- Cyclization : Acid-catalyzed cyclization to form the pyrimidine core .
- Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and stoichiometric ratios to improve yields. Reaction progress is monitored via TLC, and purification employs column chromatography or recrystallization .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm, nitrile carbon at ~115 ppm). Compare with analogs like 6-(4-methoxyphenyl) derivatives for consistency .
- IR Spectroscopy : Confirm functional groups (C≡N stretch ~2200 cm⁻¹, C=O stretch ~1700 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., HRMS for exact mass matching) .
Q. What physicochemical properties are critical for experimental handling, and how are they determined?
- Methodological Answer :
- Melting Point : Determined via differential scanning calorimetry (DSC); analogs like 4-(4-methoxyphenyl) derivatives melt at ~300°C, indicating high thermal stability .
- Solubility : Tested in DMSO, ethanol, and water; pyrimidinecarbonitriles generally show poor aqueous solubility, requiring DMSO for biological assays .
- Stability : Assessed via HPLC under varying pH/temperature; inert atmospheres (N₂/Ar) prevent nitrile group degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Substituent variation : Compare analogs with modifications at the 1-(3,4-dimethoxyphenethyl) or 6-methyl positions. For example, replacing methoxy with halogens (e.g., Cl) may improve anticancer activity .
- Biological assays : Use in vitro cytotoxicity screens (e.g., MTT assay on cancer cell lines) and enzymatic inhibition studies (e.g., kinase assays) to correlate substituents with activity .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response validation : Replicate assays with standardized concentrations (e.g., 1–100 µM) and controls.
- Target specificity profiling : Use siRNA knockdown or CRISPR-Cas9 to confirm on-target effects .
- Data normalization : Apply statistical models (e.g., ANOVA with post-hoc tests) to account for batch variability .
Q. How can X-ray crystallography elucidate the compound’s binding mode with biological targets?
- Methodological Answer :
- Crystallization : Co-crystallize with purified enzymes (e.g., topoisomerase II) using vapor diffusion.
- Refinement : Use SHELXL for structure refinement; validate hydrogen bonds between the pyrimidine core and active-site residues .
- Docking studies : Compare crystallographic data with in silico models (AutoDock Vina) to predict binding affinities .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
